Octyl lactate

Description

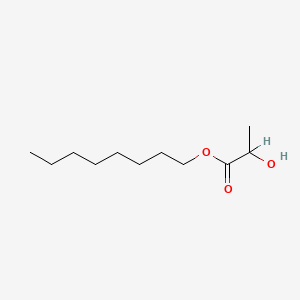

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

octyl 2-hydroxypropanoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H22O3/c1-3-4-5-6-7-8-9-14-11(13)10(2)12/h10,12H,3-9H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SFBIZPBTKROSDE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCOC(=O)C(C)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H22O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50858750 | |

| Record name | Octyl 2-hydroxypropanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50858750 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

202.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5464-71-1 | |

| Record name | Octyl lactate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5464-71-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Propanoic acid, 2-hydroxy-, octyl ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005464711 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NSC15443 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=15443 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Propanoic acid, 2-hydroxy-, octyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Octyl 2-hydroxypropanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50858750 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Physicochemical Properties of Octyl Lactate

Octyl lactate (B86563) is characterized by a set of physical and chemical properties that dictate its behavior and suitability for various applications. These properties are crucial for understanding its role as a solvent, emollient, and chemical intermediate.

| Property | Value | Reference |

|---|---|---|

| Chemical Name | Octyl lactate | echemi.comnih.gov |

| Synonyms | Octyl 2-hydroxypropanoate, OCTYLLACTATE | echemi.comnih.gov |

| CAS Number | 5464-71-1 | echemi.comnih.govlookchem.com |

| Molecular Formula | C₁₁H₂₂O₃ | echemi.comnih.govlookchem.com |

| Molecular Weight | 202.29 g/mol | echemi.comnih.govlookchem.com |

| Density | 0.9362 g/cm³ (at 20 °C) | echemi.com |

| Boiling Point | 78 °C (at 0.1 Torr) | echemi.com |

| Water Solubility | 0.05 M | echemi.com |

| 0.8 g/L (at 25 °C) | lookchem.com | |

| Flash Point | 103.2 °C | lookchem.com |

| XLogP3 | 3.2 | nih.gov |

| Topological Polar Surface Area | 46.5 Ų | nih.gov |

Purification and Separation Technologies for Octyl Lactate

Distillation Techniques for Ester Purification

Direct distillation of lactic acid is problematic due to its tendency to form high-boiling internal esters (dimers and polymers) and undergo racemization at elevated temperatures google.com. To obtain monomeric lactic acid, repeated vacuum steam distillation is required, but this is often not economically viable for higher alcohol esters like octyl lactate (B86563). For octyl lactate, very low pressures would be necessary for distillation to avoid degradation and side reactions such as the formation of octyl-lactyl-lactate, which represents a yield loss google.com.

Reactive distillation offers a more integrated approach. In this method, the esterification reaction and distillation occur simultaneously within a single unit. Lactic acid reacts with an alcohol (in this case, octanol) in the presence of a catalyst to form the lactate ester. Since esters typically have lower boiling points than the parent acid and water, they can be continuously removed by distillation, driving the equilibrium towards ester formation and facilitating purification ntnu.noupb.roresearchgate.netacs.orgncsu.edu. For instance, the esterification of lactic acid with ethanol (B145695) in a reactive distillation column has demonstrated high conversion rates and yields, with the ethyl lactate product being purified from the reaction mixture ntnu.no. Similar principles would apply to the synthesis and purification of this compound using octanol.

Extraction Methodologies

Solvent extraction is a versatile technique for separating lactic acid and its esters from aqueous solutions or fermentation broths. Reactive extraction, which involves a chemical reaction between the solute and the extractant, is particularly effective for enhancing separation efficiency and selectivity.

Reactive Extraction of Lactic Acid and Esterification for Recovery

Reactive extraction is a primary method for recovering lactic acid from dilute aqueous streams or fermentation broths, often serving as a precursor step to esterification for this compound production. This process utilizes extractants that chemically complex with lactic acid, facilitating its transfer into an organic phase.

Role of Tertiary Amines (e.g., Tri-n-octylamine) and Modifiers

Tertiary amines, such as tri-n-octylamine (TOA), Alamine 336, Aliquat 336, and dioctylamine, are widely recognized as effective extractants for lactic acid due to their basicity and ability to form stable acid-amine complexes rug.nlpsu.edutubitak.gov.trresearchgate.netsharif.edugoogle.comnih.govresearchgate.nettubitak.gov.trresearchgate.netresearchgate.netncsu.edu. These extractants significantly increase the distribution coefficient (KD) of lactic acid, thereby enhancing extraction yields rug.nlpsu.edutubitak.gov.trresearchgate.netsharif.edunih.govresearchgate.nettubitak.gov.trresearchgate.netresearchgate.net. For example, Alamine 336 in methyl isobutyl ketone (MIBK) has shown good extraction performance rug.nlpsu.eduresearchgate.nettubitak.gov.trtandfonline.com. Studies indicate that extraction efficiency generally increases with higher concentrations of the tertiary amine psu.eduresearchgate.net.

Modifiers, often long-chain alcohols like 1-octanol (B28484), oleyl alcohol, or decanol, are frequently used in conjunction with tertiary amines. These modifiers enhance the solubility of the formed acid-amine complex in the organic phase, improve the solvating power of the solvent system, and can reduce viscosity, thereby increasing extraction efficiency and distribution coefficients tubitak.gov.trresearchgate.netnih.govtubitak.gov.trncsu.eduresearchgate.net. 1-octanol, in particular, is noted for its good solvating power and is also a reactant for this compound synthesis acs.orgtubitak.gov.trnih.govtubitak.gov.trresearchgate.net. Synergistic effects are observed when using mixtures of extractants, such as TOA and Aliquat 336, leading to higher distribution coefficients and extraction efficiencies sharif.edu.

Diluent Systems in Reactive Extraction

The choice of diluent is critical in reactive extraction as it influences the physical properties of the organic phase and the extraction equilibrium. Polar diluents, such as methyl isobutyl ketone (MIBK), butyl acetate (B1210297), and alcohols like 1-octanol, generally perform better than non-polar diluents (e.g., alkanes) because they can better solvate the polar acid-amine complexes rug.nltubitak.gov.trnih.govtubitak.gov.trresearchgate.net. MIBK and butyl acetate have been identified as effective diluents for lactic acid extraction with Aliquat 336 rug.nltandfonline.com. 1-octanol, besides acting as a modifier, also serves as a diluent and is a key reactant for forming this compound acs.orgtubitak.gov.trnih.govtubitak.gov.trresearchgate.net. The optimal diluent system often involves a combination of an amine extractant and a polar diluent or modifier to maximize extraction efficiency psu.edutubitak.gov.trnih.govtubitak.gov.trresearchgate.net. For instance, a system of TOA/1-octanol/n-undecane has been optimized for lactic acid isolation tubitak.gov.trmdpi.com.

Emulsion Liquid Membrane (ELM) Systems for Lactic Acid Extraction

Emulsion liquid membrane (ELM) technology offers a promising approach for simultaneously extracting and concentrating lactic acid. An ELM system typically consists of an organic liquid membrane phase (containing a carrier, surfactant, and diluent) emulsified within an aqueous external phase, with an internal stripping phase. The carrier facilitates the transport of lactic acid across the membrane. High extraction efficiencies, often exceeding 95%, have been reported for lactic acid using ELM systems with various formulations ntnu.noresearchgate.netresearchgate.netnih.gov.

Commonly used components in ELM systems for lactic acid extraction include:

Optimal conditions for ELM extraction of lactic acid typically involve specific concentrations of these components, stirring speeds, and contact times to maximize extraction efficiency while minimizing emulsion breakage and swelling ntnu.noresearchgate.netresearchgate.netnih.gov. For example, an ELM system with TOA (10% v/v) in hexane, using oleyl alcohol as a modifier and sodium carbonate as the stripping agent, achieved over 95% lactic acid extraction .

Back Extraction and Regeneration of Extractants

Following extraction into the organic phase, the lactic acid (or its complex with the extractant) must be recovered, and the extractant regenerated for reuse. Back extraction, typically using an aqueous solution, is employed for this purpose ncsu.edurug.nlpsu.eduzenodo.org.

Common back-extraction agents include aqueous solutions of sodium hydroxide (NaOH), sodium chloride (NaCl), or sodium bicarbonate (NaHCO₃) rug.nlzenodo.org. NaOH has been found to be effective in regenerating tri-n-octylmethylammonium hydroxide (TOMAOH) and recovering lactic acid as sodium lactate zenodo.org. Aqueous NaCl solutions are also suitable for recovering lactic acid from lactate-amine complexes . The efficiency of back extraction can be influenced by the concentration of the stripping agent, temperature, and phase ratios zenodo.orgresearchgate.net.

Role in Solvent Chemistry and Green Solvents

This compound is gaining recognition as a key component in the development of environmentally friendly solvent systems. Its derivation from renewable resources and favorable environmental profile position it as a sustainable alternative to conventional petroleum-based solvents.

Bio-based Solvent Alternatives and Environmental Attributes

Lactate esters, including this compound, are produced through the natural fermentation of sugars or corn, making them bio-sourced and sustainable mdpi.com. They offer distinct environmental advantages over traditional solvents, being biodegradable and possessing a lower carbon footprint mdpi.comgoogle.com. This compound is characterized by its low volatility, non-toxic nature, and safe handling properties mdpi.comgoogle.com. Similar lactate esters, such as ethyl lactate, are lauded for their low vapor pressure, non-flammability, and biodegradability, serving as effective replacements for hazardous solvents like dichloromethane (B109758) and ethylene (B1197577) glycol ethers dntb.gov.ua. The inherent properties of this compound align with the principles of green chemistry, promoting reduced environmental impact and enhanced user safety.

| Property | Value | Source |

| Molecular Formula | C₁₁H₂₂O₃ | lookchem.com |

| Molecular Weight | 202.29 g/mol | lookchem.com |

| Boiling Point (estimated) | 280.42 °C | lookchem.com |

| Flash Point | 103.2 °C | lookchem.com |

| Density (estimated) | 1.0270 g/cm³ | lookchem.com |

| Water Solubility | 0.8 g/L (at 25 °C) | lookchem.com |

| Biodegradability | Biodegradable | mdpi.comgoogle.com |

| VOC Content | Low volatility | mdpi.comgoogle.com |

Formulation in Coatings, Inks, and Varnishes

This compound's solvency power makes it suitable for use in coatings, inks, and varnishes, where it can replace conventional solvents and contribute to lower Volatile Organic Compound (VOC) levels mdpi.com. Its ability to dissolve a variety of resins makes it a valuable component in solvent-based formulations mdpi.com. Ethyl lactate, a closely related compound, is recognized for its high solvency power and favorable environmental properties in coatings and varnishes google.com. Butyl lactate has established uses in lacquers, varnishes, and inks nih.gov. This compound has been noted for its potential to enhance coating adhesion by reducing surface tension and improving substrate wetting researchgate.net.

Applications in Surface Cleaning Formulations

In the realm of cleaning agents, lactate esters, including this compound, find application in both industrial and household formulations nih.gov. Ethyl lactate is utilized as a degreaser and in various cleaning products, including eco-removers for graffiti dntb.gov.uanih.govmdpi.com. This compound is also recognized for its degreasing capabilities nih.gov. The efficacy of these bio-based solvents in breaking down oils and greases positions them as environmentally conscious alternatives to traditional cleaning chemicals.

Use as Adjuvants in Agrochemical Products

This compound and other lactate esters, marketed under names like Galasters™, serve as solvents and adjuvants in agrochemical formulations mdpi.com. They are effective in dissolving active ingredients for oil-phase formulations and in enhancing the wetting of plant surfaces mdpi.com. Their high solvency and elevated boiling points contribute to prolonged contact with target pests, thereby increasing efficacy mdpi.com. Adjuvants generally improve the performance of pesticides by enhancing coverage and allowing for reduced application rates epo.orgnist.govindustrialchemicals.gov.au. Alkyl lactates, including this compound, are also mentioned in patent literature for their role in pesticide formulations, improving the solubility and stability of active ingredients googleapis.com.

This compound in Polymer Science

This compound's properties extend into polymer science, particularly as a plasticizer for biodegradable polymers like polylactic acid (PLA) and poly(3-hydroxybutyrate) (PHB).

As a Plasticizer for Biodegradable Polymers (e.g., Poly(lactic acid) (PLA)/Poly(3-hydroxybutyrate) (PHB) blends)

N-octyl lactate (NOL) has demonstrated effectiveness as a plasticizer for PLA, leading to improvements in thermal and functional properties nih.govconicet.gov.ar. Studies indicate that NOL enhances the mechanical properties of PLA films, with increased plasticizing effects and improved mechanical resistance observed with higher NOL content nih.govconicet.gov.ar. The plasticizing effect is often correlated with a reduction in the glass transition temperature (Tg) of the polymer nih.govconicet.gov.ar. While direct studies on this compound's use in PLA/PHB blends are limited in the reviewed literature, research on other plasticizers in these blends shows significant benefits. Plasticizers like tributyrin (B1683025) (TB) and epoxidized/maleinized corn oil have been shown to improve the ductility, elongation at break, and impact absorbed energy of PLA/PHB blends, albeit sometimes at the expense of tensile strength and stiffness mdpi.commdpi.comconicet.gov.armdpi.commdpi.comresearchgate.netresearchgate.netacs.orgbiotechrep.ir. The incorporation of plasticizers generally facilitates better processability and reduces the inherent brittleness of PLA and PHB mdpi.commdpi.com.

| Polymer Blend (Plasticizer) | Tg (°C) of PLA Phase | Tg (°C) of PHB Phase | Elongation at Break (%) | Tensile Strength (MPa) | Young's Modulus (MPa) | Source |

| PLA (neat) | 61.3 | N/A | ~3-5 | ~50-60 | ~3600 | nih.govresearchgate.netcolonialchem.com |

| PLA (N-octyl lactate, 5% wt) | 56.1 | N/A | ~15-20 | ~40-50 | ~3700 | nih.govconicet.gov.ar |

| PLA (N-octyl lactate, 10% wt) | ~50-55 | N/A | ~20-25 | ~30-40 | ~3400 | nih.govconicet.gov.ar |

| PLA/PHB (70/30) (neat) | 56.1 (PLA phase) | 2.2 (PHB phase) | ~10-15 | ~40-50 | ~2500 | conicet.gov.arresearchgate.netconicet.gov.ar |

| PLA/PHB (70/30) (15% wt TB) | ~46 (PLA phase) | ~-14 (PHB phase) | ~190 | ~30-40 | ~1500 | mdpi.comconicet.gov.ar |

| PLA/PHB (70/30) (10% wt ECO) | ~50-55 | ~-5 to -10 | ~200-250 | ~30-40 | ~1000-1500 | mdpi.com |

Note: Data for PLA/PHB blends with this compound specifically are limited. Values for N-octyl lactate in PLA and tributyrin (TB) in PLA/PHB blends are presented for comparative context.

Compound Name List

this compound

Poly(lactic acid) (PLA)

Poly(3-hydroxybutyrate) (PHB)

Ethyl lactate

Butyl lactate

N-octyl lactate (NOL)

Tributyrin (TB)

Epoxidized corn oil (ECO)

Maleinized corn oil (MCO)

Octyl phenol (B47542) ethoxylate (OP-9)

2-ethylhexyl lactate

Synthesis of Poly(alkyl lactate acrylate)s (e.g., Poly(this compound acrylate))

This compound serves as a precursor in the synthesis of poly(alkyl lactate acrylate)s, a class of polymers with potential applications in various material science fields. Research has demonstrated the synthesis of homologous series of alkyl lactate acrylates, including this compound acrylate, through solution polymerization using initiators like AIBN. The formation of these monomers and their resulting polymers has been confirmed through various spectroscopic techniques, including Electron Impact-Mass Spectra, Fourier Transform Infrared spectroscopy, and nuclear magnetic resonance (NMR) spectroscopy researchgate.net.

The polymerization process yields polymers with inherent viscosities typically in the range of 0.12–0.26 dL/g. Gel Permeation Chromatography (GPC) curves for these polymers exhibit unimodal molecular weight distribution, indicating controlled polymerization. Thermogravimetric analysis (TGA) has been employed to assess the thermal stability of these poly(alkyl lactate acrylate)s researchgate.net.

Functionalization and Derivatization for Polymer Modification

The chemical structure of this compound makes it amenable to functionalization and derivatization, enabling its use in modifying existing polymer structures or creating novel polymeric materials. For instance, in the context of poly(lactic acid) (PLA) modification, N-octyl lactate has been investigated as a plasticizer to improve the thermal and functional properties of extruded PLA-based films redalyc.org. This highlights its potential to alter the physical characteristics of polymers. Furthermore, research into bio-based polymers has explored the modification of lactide oligomers with alkyl bromides, such as octyl bromide, to enhance solubility and potentially other properties rsc.org.

Lubricant and Tribological Applications

This compound, particularly in the form of ionic liquids, exhibits significant promise in lubrication and tribology. Its inherent properties contribute to reduced friction and improved wear resistance in various mechanical systems.

Ionic Liquids Based on this compound as Lubricant Additives (e.g., 1-octyl-3-methylimidazolium lactate)

Ionic liquids (ILs) derived from this compound, such as 1-octyl-3-methylimidazolium lactate (L-L108), have been extensively studied as lubricant additives for steel-steel contacts researchgate.nettandfonline.comtandfonline.comresearchgate.nettandfonline.cominformahealthcare.comx-mol.comresearchgate.net. These ILs have demonstrated superior lubricating performance compared to conventional lubricants like SAE 10W-40 engine oil and other ionic liquids like 1-octyl-3-methylimidazolium hexafluorophosphate (B91526) (L-P108) tandfonline.comtandfonline.comresearchgate.net.

In ball-on-disk sliding friction tests, L-L108 achieved a friction coefficient as low as 0.023 at an applied load of 5 N and a rotating speed of 200 rpm. This is approximately one-third the value of L-P108 (0.068) and one-fifth that of SAE 10W-40 engine oil (0.107) tandfonline.comtandfonline.comresearchgate.net. The lactate-based ionic liquids are considered potential green lubricants due to the absence of harmful elements like B, F, P, and S in their molecular structures tandfonline.com.

Tribochemical Film Formation and Lubricating Performance

The enhanced lubricating performance of this compound-based ionic liquids is attributed to their ability to form protective tribochemical films on metal surfaces during friction researchgate.nettandfonline.comtandfonline.com. X-ray photoelectron spectroscopy (XPS) analysis of wear surfaces after friction tests has indicated that interactions between the ionic liquid and the steel substrate lead to the formation of a chemical reaction film. This film is believed to be responsible for the observed reduction in friction coefficient and the improved wear morphology researchgate.nettandfonline.comtandfonline.com. The binding energies of elements like C, N, O, and Fe change upon interaction, suggesting the formation of a protective layer researchgate.net.

Table 1: Comparative Friction Coefficients of Lubricants

| Lubricant | Friction Coefficient | Reference |

|---|---|---|

| 1-octyl-3-methylimidazolium lactate (L-L108) | 0.023 | tandfonline.comtandfonline.comresearchgate.net |

| 1-octyl-3-methylimidazolium hexafluorophosphate (L-P108) | 0.068 | tandfonline.comtandfonline.com |

| SAE 10W-40 Engine Oil | 0.107 | tandfonline.comtandfonline.com |

Formulation Science and Chemical Enhancement Mechanisms

This compound and related lactate esters are recognized for their potential as chemical enhancers, particularly in improving the percutaneous permeation of various compounds.

Mechanism of Percutaneous Permeation Enhancement for Chemical Compounds

Lactate esters, including those derived from octanol, are known to act as effective penetration enhancers for transdermal drug delivery systems (TDDS) nih.gov. Their molecular structure, combining a hydrophilic hydroxy head group with a lipophilic fatty alcohol chain, positions them as non-ionic surfactants with documented activity nih.gov.

The mechanism by which these enhancers operate involves reversible alterations to the skin's barrier function. This enhancement can occur through several pathways:

Studies suggest that lactate esters with longer fatty alcohol chain lengths, such as those derived from octanol, can be particularly effective enhancers nih.gov. Their structure allows them to interact with SC components, enhancing drug permeation nih.gov.

Structure-Activity Relationships of Lactate Esters in Enhancement

The efficacy of lactate esters, including this compound, as agents for "enhancement" is intrinsically linked to their molecular structure. Research indicates that the length of the fatty alcohol chain significantly influences their performance, particularly in applications involving penetration enhancement, such as in transdermal drug delivery systems (TDDS) nih.govresearchgate.netnih.gov.

Lactate esters possess a dual nature, featuring a hydrophilic hydroxyl group from the lactic acid moiety and a lipophilic fatty alcohol chain. This amphiphilic character allows them to interact with the stratum corneum, the outermost layer of the skin, thereby facilitating the passage of other substances through it nih.gov. Studies have shown that lactate esters with fatty alcohol chain lengths between 10 and 12 carbons tend to be the most effective enhancers nih.govresearchgate.net. This compound, with its eight-carbon chain, demonstrates a significant lipophilicity, indicated by a log Ko/w of 3.17 nih.gov. This lipophilicity plays a crucial role in its ability to interact with lipid bilayers in biological membranes and material matrices.

The enhancement effect of lactate esters is also observed to be inversely related to the lipophilicity of the substance being enhanced. This suggests that lactate esters, including this compound, may be more efficient at enhancing the penetration of hydrophilic compounds compared to highly lipophilic ones nih.govnih.gov. The optimal concentration for lactate esters as penetration enhancers is generally found to be in the range of 5-10 wt.% nih.govresearchgate.net.

Table 1: Structure-Property Relationships of Lactate Esters for Enhancement

| Lactate Ester | Fatty Alcohol Chain Length | Log Ko/w | Primary Mechanism of Enhancement (Hypothesized) | Optimal Concentration (wt.%) | Enhancement Efficacy Trend (vs. Drug Lipophilicity) |

| Ethyl Lactate | 2 carbons | 0.06 | Moderate interaction with stratum corneum lipids | N/A | Less effective for lipophilic drugs |

| Butyl Lactate | 4 carbons | 1.10 | Increased lipophilicity aids lipid interaction | N/A | Moderate effectiveness |

| This compound | 8 carbons | 3.17 | Enhanced lipid interaction, potential disruption of stratum corneum barrier | 5-10 | More efficient for hydrophilic drugs |

| Lauryl Lactate | 12 carbons | 4.83 | Strong lipid interaction, considered highly effective | 5-10 | Effective for a range of lipophilicities |

| Myristic Lactate | 14 carbons | 5.64 | Very strong lipid interaction, highly effective | 5-10 | Highly effective |

Note: Log Ko/w values are indicative of lipophilicity and influence interaction with biological membranes and material phases. Data primarily derived from studies on percutaneous penetration enhancement nih.gov.

Role as an Excipient in Formulations

This compound functions effectively as an excipient in various formulations, particularly within the cosmetics and personal care industries, owing to its emollient, solvent, and skin-conditioning properties lookchem.comontosight.aiontosight.aicosmileeurope.eu. Its chemical structure, a colorless to pale yellow liquid with a mild odor, allows for excellent solubility and compatibility with a wide array of cosmetic ingredients lookchem.comontosight.ai.

As an emollient, this compound softens and smooths the skin by forming a protective barrier that helps prevent moisture loss lookchem.comontosight.aiontosight.aicosmileeurope.eu. This characteristic makes it a popular choice for lotions, creams, and other skincare products, imparting a smooth, non-greasy feel and a silky texture lookchem.comontosight.aisubhashchemicals.comphoenix-chem.com. Its ability to provide a pleasant sensory experience, such as a non-greasy after-feel, is a key attribute in its formulation use lookchem.comsubhashchemicals.com.

In pharmaceutical contexts, this compound can serve as a solvent and excipient, potentially aiding in the stabilization and bioavailability of active pharmaceutical ingredients (APIs) ontosight.ai. While specific research on its pharmaceutical excipient role is less detailed in the provided search results compared to cosmetic applications, its solvent properties and compatibility suggest potential utility in topical formulations.

The physical and chemical properties of this compound are crucial for its excipient function:

Table 2: Properties of this compound Relevant to Excipient Function

| Property | Value | Relevance to Excipient Function | Source |

| Appearance | Colorless to pale yellow clear liquid | Aesthetic appeal, ease of incorporation into formulations | lookchem.comontosight.ai |

| Odor | Mild, pleasant | Does not interfere with product fragrance | lookchem.comontosight.ai |

| Solubility | Soluble in various organic solvents | Versatile solvent for APIs and other formulation ingredients | lookchem.comontosight.ai |

| Water Solubility | 0.8 g/L (at 25 °C) | Limited water solubility, contributing to emollient/barrier properties | lookchem.com |

| LogP | 2.27090 | Indicates moderate lipophilicity, beneficial for skin penetration and emolliency | chemsrc.comchemsrc.com |

| Boiling Point | ~280.42 °C (estimated) | High boiling point suggests low volatility, suitable for stable formulations | lookchem.com |

| Flash Point | 103.2 °C | Moderate flash point indicates reasonable safety in handling and processing | lookchem.comchemsrc.com |

| Molecular Weight | 202.29 g/mol | Standard molecular weight for an ester of this type | lookchem.comchemsrc.com |

| Primary Functions | Emollient, Solvent, Skin Conditioning Agent | Softens skin, prevents moisture loss, aids in dissolving other ingredients, improves formulation feel | lookchem.comontosight.aiontosight.aicosmileeurope.eu |

This compound's combination of desirable sensory attributes, solvency, and skin-conditioning capabilities positions it as a valuable excipient in the development of advanced cosmetic and personal care formulations, contributing to both product performance and consumer experience.

Compound List

Analytical Characterization and Methodologies for Octyl Lactate

Spectroscopic Techniques for Structural Elucidation

Spectroscopic methods provide detailed insights into the molecular structure of octyl lactate (B86563) by probing its atomic nuclei and vibrational modes.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the structure of organic molecules. For octyl lactate, both proton (¹H) and carbon-13 (¹³C) NMR are indispensable.

¹H NMR Spectroscopy: This technique provides information about the number, type, and connectivity of hydrogen atoms within the molecule. The spectrum of this compound would typically exhibit signals corresponding to:

The methyl group of the lactate moiety (CH₃-CH-COO-), appearing as a doublet around 1.3-1.5 ppm due to coupling with the adjacent methine proton.

The methine proton of the lactate moiety (-CH(CH₃)-COO-), appearing as a quartet around 4.3-4.5 ppm, coupled to the methyl group.

The methylene (B1212753) protons of the octyl chain (-CH₂-O-CO-), appearing as a triplet around 4.0-4.2 ppm, adjacent to the ester oxygen.

The remaining methylene protons of the octyl chain, appearing as a series of multiplets or broad signals in the region of 1.2-1.6 ppm.

The terminal methyl group of the octyl chain (-CH₂-CH₃), appearing as a triplet around 0.8-1.0 ppm. The integration of these signals would confirm the expected proton ratios within the molecule. radiopaedia.org provides general shifts for lactate, indicating a methyl signal around 1.33 ppm and a methine quartet around 4.11 ppm.

¹³C NMR Spectroscopy: This technique provides information about the carbon skeleton of the molecule. For this compound, the ¹³C NMR spectrum would reveal distinct signals for each unique carbon atom:

The ester carbonyl carbon (C=O) would resonate in the downfield region, typically around 170-175 ppm.

The methine carbon of the lactate moiety (-CH(CH₃)-COO-) would appear around 65-70 ppm.

The methyl carbon of the lactate moiety (-CH(CH₃)-COO-) would resonate around 15-20 ppm.

The carbon atom directly attached to the ester oxygen in the octyl chain (-CH₂-O-CO-) would appear around 60-65 ppm.

The remaining methylene carbons of the octyl chain would show signals in the aliphatic region (20-35 ppm), with the terminal methyl carbon appearing around 10-15 ppm.

Table 5.1.1: Expected ¹H NMR Chemical Shifts for this compound

| Proton Type | Expected Chemical Shift (ppm) | Multiplicity | Coupling Partner |

| Lactate Methyl (CH₃-CH-) | 1.3 - 1.5 | Doublet | Methine H |

| Lactate Methine (-CH(CH₃)-) | 4.3 - 4.5 | Quartet | Lactate CH₃ |

| Octyl Chain -CH₂-O-CO- | 4.0 - 4.2 | Triplet | Octyl CH₂ |

| Octyl Chain -(CH₂)n- (internal) | 1.2 - 1.6 | Multiplets | Adjacent CH₂ |

| Octyl Chain Terminal Methyl (-CH₂-CH₃) | 0.8 - 1.0 | Triplet | Octyl CH₂ |

Fourier Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy identifies functional groups within a molecule by measuring the absorption of infrared radiation at specific wavelengths, which correspond to the vibrational frequencies of chemical bonds. For this compound, characteristic absorption bands would include:

Ester Carbonyl (C=O) Stretch: A strong absorption band is expected in the region of 1730-1750 cm⁻¹, indicative of the ester functional group. spectroscopyonline.com notes that ethyl lactate shows a strong absorption in this region.

C-O Stretch (Ester): Bands corresponding to the C-O stretching vibrations of the ester linkage would appear in the fingerprint region, typically around 1150-1250 cm⁻¹.

C-H Stretches: Aliphatic C-H stretching vibrations from the octyl chain would be observed just below 3000 cm⁻¹ (e.g., ~2850-2960 cm⁻¹). spectrabase.com shows these for n-octyl acetate (B1210297).

C-H Bends: Various C-H bending vibrations would also be present in the fingerprint region.

Table 5.1.2: Characteristic FTIR Absorption Bands for this compound

| Functional Group/Bond | Wavenumber (cm⁻¹) | Intensity |

| C=O (Ester Carbonyl) | 1730 - 1750 | Strong |

| C-O (Ester) | 1150 - 1250 | Strong |

| C-H (Aliphatic Stretch) | 2850 - 2960 | Medium |

| C-H (Aliphatic Bend) | 1350 - 1470 | Medium |

Mass Spectrometry (MS, EI-MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound, aiding in its identification and structural confirmation. Electron Ionization (EI) is a common ionization technique for volatile organic compounds.

Molecular Ion (M⁺): For this compound (C₁₁H₂₂O₃, MW ≈ 202.29 g/mol ), a molecular ion peak (M⁺) at m/z 202 might be observed, although it can be weak or absent in EI-MS due to facile fragmentation.

Fragmentation Patterns: EI-MS of this compound would likely produce characteristic fragments resulting from the cleavage of the ester bond and fragmentation of the octyl chain and lactate moiety. Common fragmentation pathways include:

Alpha-cleavage: Cleavage adjacent to the ester carbonyl group. This could lead to fragments corresponding to the octyl cation (C₈H₁₇⁺, m/z 113) and the acylium ion derived from lactate (CH₃CH(OH)CO⁺, m/z 73) or its dehydrated form.

Cleavage of the Octyl Chain: Fragmentation along the octyl chain can produce a series of alkyl cations (e.g., C₁⁺, C₂H₅⁺, C₃H₇⁺, etc.) and corresponding fragments.

Lactate Moiety Fragments: Fragments related to lactic acid or its derivatives may also be observed. hmdb.ca shows predicted EI-MS fragments for ethyl lactate, which can provide a reference for similar fragmentation.

Table 5.1.3: Potential EI-MS Fragments for this compound

| Fragment Type | m/z (approx.) | Description |

| Molecular Ion (M⁺) | 202 | [CH₃CH(OH)COOCH₂(CH₂)₆CH₃]⁺ |

| Acylium Ion (Lactate fragment) | 73 | [CH₃CH(OH)CO]⁺ |

| Octyl Cation | 113 | [CH₃(CH₂)₆CH₂]⁺ |

| Octyloxy Cation (loss of lactate moiety) | 129 | [CH₃(CH₂)₆CH₂O]⁺ |

| Fragments from octyl chain fragmentation (e.g., C₇H₁₅⁺) | 99 | [CH₃(CH₂)₅CH₂]⁺ |

Chromatographic Methods for Purity and Quantitative Analysis

Chromatographic techniques are essential for separating this compound from impurities and for quantifying its concentration in samples.

High-Performance Liquid Chromatography (HPLC)

HPLC is widely used for the analysis of esters and organic acids due to its versatility and sensitivity. For this compound, reversed-phase HPLC is typically employed.

Stationary Phase: Reversed-phase columns, such as C18 (octadecylsilane) or C8 (octylsilane) bonded silica (B1680970), are commonly used. These non-polar stationary phases are effective for separating compounds based on their hydrophobicity. oiv.intnih.gov specifically mention octyl-bonded silica (C8) and octadecyl-bonded silica (C18) for similar analyses.

Mobile Phase: A mobile phase consisting of a mixture of water (often acidified or buffered) and an organic modifier like acetonitrile (B52724) or methanol (B129727) is typically used. The ratio of organic modifier to water is adjusted to achieve optimal separation. For acidic compounds like lactic acid, mobile phases containing dilute sulfuric acid (e.g., 0.005 M to 0.0125 M) are common oiv.intmdpi.com. Buffers like potassium di-hydrogen phosphate (B84403) can also be used oiv.int.

Detection:

UV-Vis Detection: this compound, like other esters, exhibits UV absorbance due to the carbonyl group. Detection is typically performed at wavelengths around 210 nm, where many organic compounds show significant absorption oiv.intmdpi.com.

Refractive Index (RI) Detection: If UV absorbance is weak or if analyzing non-UV absorbing impurities, an RI detector can be used. However, RI detectors are less sensitive and not compatible with gradient elution. google.com mentions HPLC-RI for purity assessment.

Quantitative Analysis: Calibration curves are generated using standards of known concentrations to quantify this compound. The method's accuracy and precision are validated according to established guidelines. nih.gov reports high intra-day and inter-day accuracy and precision for a similar HPLC method.

Table 5.2.1: Typical HPLC Conditions for this compound Analysis

| Parameter | Typical Condition | Notes |

| Column | C18 or C8 reversed-phase column (e.g., 150-250 mm length, 4-4.6 mm ID, 3-5 µm particle size) | Octyl-bonded silica columns are also suitable. |

| Mobile Phase | Acetonitrile/Water or Methanol/Water mixture, often with dilute acid (e.g., H₂SO₄) or buffer | pH control is important for acidic analytes. Gradient elution may be used for complex mixtures. |

| Flow Rate | 0.5 - 1.0 mL/min | Dependent on column dimensions. |

| Column Temp. | 20 - 40 °C | Can influence separation efficiency and retention times. |

| Detection | UV-Vis detector (e.g., at 210 nm) or Refractive Index (RI) detector | UV detection is common for esters. |

| Injection Vol. | 10 - 50 µL | Standard injection volume. |

| Purity Assay | Peak area normalization or comparison against a reference standard | Purity >95-98% is achievable with optimized methods google.com. |

Gas Chromatography (GC)

Gas Chromatography (GC) is another powerful technique for the analysis of volatile and semi-volatile organic compounds like this compound, particularly for purity assessment and quantification in non-aqueous matrices.

Stationary Phase: Capillary columns with non-polar or moderately polar stationary phases are typically used. Common choices include phases based on polydimethylsiloxane (B3030410) (e.g., DB-1, HP-5) or phenyl methyl siloxane (e.g., DB-5, HP-5) d-nb.info.

Mobile Phase: An inert carrier gas, such as helium or nitrogen, is used as the mobile phase.

Detection:

Flame Ionization Detector (FID): FID is a universal detector for organic compounds and is highly sensitive to hydrocarbons, making it suitable for analyzing the octyl chain and ester functionality. google.cominchem.org mention GC-FID for similar compounds.

Mass Spectrometry (GC-MS): Coupling GC with MS provides both separation and identification capabilities. GC-MS is invaluable for confirming the identity of this compound and identifying any impurities by their mass spectra. d-nb.info describes a GC-MS method for analyzing multiple substances.

Sample Preparation: Since this compound is a liquid, it can often be injected directly into the GC. However, if samples are in aqueous solutions, a solvent extraction or derivatization step might be necessary, as GC typically requires volatile samples. A solvent change might be required if the sample matrix contains water d-nb.info.

Gel Permeation Chromatography (GPC) for Polymer Analysis

Gel Permeation Chromatography (GPC), also known as Size Exclusion Chromatography (SEC), is a powerful technique used to determine the molecular weight distribution of polymers. It separates molecules based on their hydrodynamic volume in solution, allowing for the calculation of parameters such as number average molecular weight (), weight average molecular weight (), and polydispersity index ().

This compound is often employed as a plasticizer for polymers like Poly(lactic acid) (PLA) to enhance flexibility and processability. In such applications, GPC is utilized to analyze the polymer itself, assessing how the presence of this compound influences the polymer's molecular weight characteristics, which can, in turn, affect its mechanical and thermal properties. Studies involving polymers synthesized or modified with this compound, or where it acts as a solvent, have utilized GPC for characterization. For instance, in the synthesis of poly(vinyl caprolactam) where this compound was used as a solvent, GPC analysis provided insights into the resulting polymer's molecular weight distribution.

Table 1: GPC Analysis of Polymers Synthesized with this compound

| Polymer Type | ( g/mol ) | ( g/mol ) | Polydispersity Index () | Reference |

| Poly(vinyl caprolactam) | 456 | 508 | 1.11 | google.com |

| Poly(vinyl caprolactam) | 517 | 663 | 1.28 | google.com |

| Poly(vinyl caprolactam) | 566 | 633 | 1.12 | google.com |

These values illustrate the typical output from GPC analysis when characterizing polymers synthesized in the presence of this compound, providing critical data on their molecular architecture.

Advanced Surface and Material Characterization

Advanced surface characterization techniques are vital for understanding the chemical composition and topographical features of materials, especially when this compound is part of a formulation or coating.

X-ray Photoelectron Spectroscopy (XPS) for Tribological Films

X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive quantitative spectroscopic technique used to determine the elemental composition and chemical states of the surface of a sample. It is particularly useful for analyzing thin films, including tribological films formed under friction and wear conditions. XPS can identify the presence of specific elements and functional groups, providing insights into the chemical mechanisms occurring at the interface.

While this compound may be investigated for its tribological properties, specific research detailing the use of XPS to analyze tribological films formed with this compound was not found in the performed literature searches. Therefore, direct examples of XPS application in this specific context for this compound are not available from the reviewed sources.

White Light Vertical Scanning Interferometry for Surface Topography

White Light Vertical Scanning Interferometry is an optical technique used to measure the surface topography and roughness of materials with high precision. It works by analyzing the interference patterns created when light waves reflected from the sample surface interact with a reference beam. This method is valuable for quantifying surface features, such as wear scars, surface texture, and film thickness.

Searches for the application of White Light Vertical Scanning Interferometry to systems involving this compound did not yield specific examples in the reviewed literature. Consequently, detailed findings or data tables related to this compound's impact on surface topography measured by this technique cannot be provided based on the current search scope.

Techniques for Optical Purity Determination

Lactic acid is a chiral molecule, existing as two enantiomers: L-(+)-lactic acid and D-(-)-lactic acid. Consequently, this compound, being an ester of lactic acid, also possesses a chiral center and can exist as different stereoisomers. Determining the optical purity, or enantiomeric excess (ee), of this compound is crucial for applications where stereochemistry plays a significant role, such as in chiral synthesis or in the development of stereospecific materials.

Polarimetry is a primary technique for assessing optical purity. It measures the rotation of plane-polarized light as it passes through a sample. The magnitude and direction of this rotation are characteristic of the specific enantiomer and its concentration. For example, studies have measured the optical rotation of lactate esters derived from both optically pure and racemic lactic acid to quantify the enantiomeric composition.

Gas Chromatography (GC) , particularly when coupled with chiral stationary phases, can also be employed to separate and quantify enantiomers, thereby determining the optical purity of this compound or its precursor.

Table 2: Optical Rotation Measurements for Lactate Esters

| Compound/Sample | Optical Rotation ([α]) | Conditions/Notes | Reference |

| Butyl lactate (from optically active lactic acid) | -12.0° | Measured in dry ethanol (B145695). | chapmanhall.com |

| Butyl lactate (from racemic lactic acid) | -0.18° | Measured in dry ethanol. | chapmanhall.com |

| 2-Octyl lactate | Not specified | Obtained with a diastereoselectivity (d.r. = 57/43) in a study involving ionic liquids. | researchgate.net |

These measurements highlight the sensitivity of optical rotation to the enantiomeric composition of lactate esters, underscoring the importance of polarimetry in optical purity assessments.

Environmental Impact and Sustainability Studies of Octyl Lactate

Biodegradation Pathways and Mechanisms

Octyl lactate (B86563), as a lactate ester, is recognized for its biodegradability. cymitquimica.comcomindex.es The primary mechanism for the environmental degradation of octyl lactate is hydrolysis of its ester bond. This initial step breaks the compound down into its constituent molecules: lactic acid and 1-octanol (B28484). inchem.org Following this hydrolysis, the subsequent biodegradation follows the established pathways for these two individual substances.

Lactic Acid Degradation: The environmental fate of lactic acid is well-understood. In aerobic environments such as soil and compost, the principal mechanism is enzymatic degradation. mdpi.com Microorganisms, particularly species of actinomycetes, attach to the surface and utilize enzymes like proteases and lipases to break down the molecule. mdpi.comcdnsciencepub.com The ultimate products of this microbial metabolism are carbon dioxide and water. mdpi.comnih.gov In aquatic environments, hydrolysis is a dominant degradation mechanism, alongside the formation of biofilms where microbial degradation occurs. mdpi.com Under anaerobic conditions, such as those in certain landfill or wastewater treatment scenarios, lactic acid can be converted by bacteria like Lactobacillus buchneri into acetic acid and 1,2-propanediol. asm.org

1-Octanol Degradation: The biodegradation of 1-octanol typically proceeds through oxidation. taylorandfrancis.com Microorganisms, such as various Pseudomonas species, are capable of utilizing linear alkanes and their alcohol derivatives as a source of carbon and energy. taylorandfrancis.comethz.ch The most common degradation pathway involves the oxidation of the terminal methyl group of 1-octanol to form octanal. taylorandfrancis.comontosight.ai This aldehyde is then further oxidized to octanoic acid. The resulting fatty acid subsequently enters the β-oxidation cycle, a central metabolic process that breaks down fatty acids to produce energy, ultimately yielding carbon dioxide and water. taylorandfrancis.comethz.ch

A summary of the primary degradation products is presented in the table below.

| Initial Compound | Primary Degradation Step | Intermediate Products | Final Aerobic Degradation Products |

| This compound | Hydrolysis | Lactic Acid, 1-Octanol | Carbon Dioxide, Water |

| Lactic Acid | Enzymatic Degradation / Hydrolysis | Pyruvate | Carbon Dioxide, Water |

| 1-Octanol | Oxidation | Octanal, Octanoic Acid | Carbon Dioxide, Water |

Life Cycle Assessment of Production and Use

The environmental profile of this compound is significantly influenced by its production process, from raw material sourcing to its end-of-life.

Bio-sourced Raw Materials and Renewable Feedstocks

This compound is produced through the esterification of lactic acid with 1-octanol. A key aspect of its sustainability lies in the potential to derive both of these precursors from renewable resources. comindex.es

Lactic acid is commercially produced on a large scale through the fermentation of carbohydrates. comindex.esuobasrah.edu.iq These carbohydrates are sourced from agricultural crops such as corn, sugarcane, or beets. chemistryforsustainability.orgsnsinsider.com This bio-fermentation process offers a renewable alternative to synthetic chemical routes. comindex.es

Similarly, 1-octanol, the alcohol component, can be produced from renewable feedstocks. While traditionally derived from petrochemical sources, bio-based routes to produce fatty alcohols like 1-octanol are being developed, further enhancing the renewable profile of the final ester. comindex.es The use of these bio-based feedstocks is a core principle of green chemistry, aiming to reduce reliance on finite fossil fuels. sustainability-directory.comsigmaaldrich.com

| Component | Production Method | Renewable Feedstock Source |

| Lactic Acid | Fermentation | Corn, Sugarcane, Beets chemistryforsustainability.orgsnsinsider.com |

| 1-Octanol | Esterification/Hydrogenation | Biomass, Plant Oils |

Carbon Footprint Analysis

A full life cycle assessment (LCA) specific to this compound is not widely published, but analysis of similar bio-based solvents like ethyl lactate provides insight into the potential carbon footprint. The carbon footprint of bio-based solvents is generally lower than that of their petroleum-based counterparts. comindex.esastrobiosolvent.com This reduction is primarily because the carbon in the bio-based product is derived from atmospheric CO2 captured by plants during photosynthesis, creating a shorter carbon cycle. astrobiosolvent.com In contrast, fossil-based solvents release carbon that was stored underground for millions of years. astrobiosolvent.com

Comparative Environmental Performance with Conventional Chemicals

This compound is positioned as a "green solvent," offering a more environmentally benign alternative to many traditional, petroleum-derived solvents. cymitquimica.comorientjchem.org Its favorable properties include good biodegradability, low toxicity, a high flash point, and a low rate of evaporation, which reduces volatile organic compound (VOC) emissions. comindex.esorientjchem.org

Lactate esters are often considered as replacements for solvents that are facing increasing regulatory scrutiny due to their environmental and health impacts. comindex.es These include chemicals such as:

Glycol Ethers and their Acetates: Many of these are classified as hazardous air pollutants and have reproductive toxicity concerns.

Xylene: A common aromatic solvent that is a known VOC and contributes to ozone formation. researchgate.net

Cyclohexanone: A ketone solvent with notable VOC emissions. comindex.es

The table below provides a qualitative comparison based on key environmental and safety parameters for this compound versus some conventional solvents it could replace.

| Feature | This compound | Glycol Ethers (e.g., EGBEA) | Xylene |

| Source | Primarily Renewable (Bio-based) comindex.es | Petrochemical | Petrochemical |

| Biodegradability | Readily Biodegradable cymitquimica.comcomindex.es | Varies, some are slow to degrade | Moderately Biodegradable |

| Toxicity Profile | Low Toxicity cymitquimica.cominchem.org | Concerns for reproductive toxicity | Neurotoxicity, skin/eye irritation |

| VOC Emissions | Low due to low vapor pressure comindex.es | Moderate to High | High |

| Regulatory Status | Generally favorable | Increasingly regulated, HAP listings | Regulated as a VOC and hazardous substance |

The use of bio-based solvents like this compound aligns with the principles of green chemistry by reducing pollution at the source and utilizing renewable feedstocks. sigmaaldrich.comsustainablemanufacturingexpo.com This shift contributes to more sustainable industrial practices by mitigating the environmental burdens associated with conventional chemical solvents. orientjchem.org

Future Research Directions and Emerging Applications

Novel Synthetic Routes and Catalytic Systems

Future research in the synthesis of octyl lactate (B86563) and related compounds is likely to concentrate on developing more efficient, selective, and environmentally friendly catalytic systems. While traditional esterification methods are established, there is a drive towards greener approaches. This includes exploring novel heterogeneous catalysts that offer easier separation and recyclability, such as modified zeolites or metal oxides. Research into tandem catalysis, which combines multiple catalytic steps in a single pot, could also lead to more streamlined and efficient production pathways from biomass-derived feedstocks like sugars. Furthermore, the investigation of biocatalytic routes, potentially using enzymes or engineered microorganisms, could offer highly selective and mild synthesis conditions, aligning with the principles of green chemistry. The development of catalysts that can operate under milder temperatures and pressures, reducing energy consumption and catalyst deactivation, remains a key objective. For instance, the conversion of sugars to alkyl lactates often involves complex reaction cascades, and optimizing catalysts for specific steps, such as retro-aldol reactions and hydride shifts, is an active area of research.

Tailoring Octyl Lactate Derivatives for Specific Advanced Material Applications

The functionalization of this compound to create derivatives with tailored properties for advanced material applications represents a significant area for future exploration. By modifying the lactate backbone or the octyl chain, researchers aim to impart specific characteristics such as enhanced thermal stability, altered solubility, or improved compatibility with polymer matrices. For example, research has shown that N-octyl lactate can act as a plasticizer for poly(l-lactide) (PLA), improving its mechanical and thermal properties for applications like food packaging. Future work could focus on synthesizing a wider range of lactate esters or amides with varying alkyl chain lengths or functional groups to fine-tune their performance in areas such as biodegradable polymers, coatings, lubricants, or specialty chemicals. The incorporation of chiral centers or liquid crystalline properties into lactate derivatives could also lead to novel materials for optical or electronic applications.

Enhanced Purification and Recovery Technologies

Improving the efficiency and sustainability of purification and recovery processes for lactic acid and its esters, including this compound, is crucial for industrial viability. While traditional methods like precipitation, solvent extraction, and distillation are employed, research is directed towards more advanced and greener techniques. Membrane-based separation technologies, such as electrodialysis and nanofiltration, offer potential for high selectivity and reduced waste generation, avoiding the formation of salt by-products common in precipitation methods. Solvent extraction techniques are also being refined with the development of novel, less toxic, and more efficient extractants, potentially including ionic liquids or deep eutectic solvents, which could also be integrated into biorefinery concepts. Furthermore, optimizing distillation processes to minimize side reactions, such as ester transesterification, and reduce energy consumption is an ongoing challenge. The development of in-situ product removal techniques during synthesis could also simplify downstream processing.

Integration within Biorefinery Concepts

The integration of this compound production and utilization within broader biorefinery frameworks is a key trend for sustainable chemical manufacturing. Biorefineries aim to convert biomass into a range of valuable products, including chemicals, materials, and energy, thereby maximizing resource utilization and minimizing waste. Lactic acid and its derivatives, like this compound, are considered important platform chemicals that can be derived from various biomass feedstocks, including lignocellulosic materials and agricultural by-products. Future research will likely focus on developing efficient conversion pathways from diverse biomass sources to lactic acid and subsequently to this compound, optimizing the entire value chain. This includes exploring pretreatment methods for recalcitrant biomass, developing robust fermentation or catalytic processes, and integrating these steps into a cohesive biorefinery scheme. The use of food waste or macroalgae detritus as feedstocks is also an emerging area within biorefinery research.

Advanced Spectroscopic and In-situ Characterization of this compound Systems

The detailed understanding of this compound's behavior in various chemical processes and material formulations necessitates the application of advanced spectroscopic and in-situ characterization techniques. Techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, Raman spectroscopy, and Mass Spectrometry (MS) are invaluable for elucidating molecular structures, reaction mechanisms, and interactions in complex systems. In-situ monitoring of reactions involving this compound can provide real-time insights into reaction kinetics, catalyst performance, and intermediate formation, leading to better process control and optimization. For instance, in the context of advanced material applications, understanding the interaction of this compound with polymer matrices or its degradation pathways under specific conditions can be achieved through advanced spectroscopic analysis. Furthermore, the development of novel sensors for real-time lactate monitoring in biological or industrial settings could also benefit from advancements in spectroscopic and electrochemical characterization methods.

Q & A

Q. What are the established methodologies for synthesizing octyl lactate in laboratory settings?

this compound can be synthesized via enzymatic transesterification using esterases or lipases. A validated protocol involves reacting vinyl lactate with octanol in the presence of purified esterase (e.g., from Bacillus licheniformis), optimized at 45°C with a 1:1 molar ratio of substrates. Gas chromatography (GC) with a flame ionization detector is recommended for product analysis, using a 10% SE-30 column and nitrogen carrier gas (20 ml·min⁻¹) .

Q. How can aqueous solubility of this compound be experimentally determined?

The solubility of this compound in water is reported as 8.00 × 10⁻³ g·L⁻¹ (3.955 × 10⁻³ mol·L⁻¹) at 25°C. Use shake-flask methods with HPLC or gravimetric analysis for validation. Ensure temperature control (±0.1°C) and equilibration for 24–48 hours to achieve saturation .

Q. What analytical techniques are suitable for quantifying this compound in complex mixtures?

- Gas Chromatography (GC): Optimal for volatile derivatives; use a polar column (e.g., SE-30) and internal standards (e.g., methyl laurate) for calibration .

- High-Performance Liquid Chromatography (HPLC): Reverse-phase C18 columns with UV detection at 210 nm are effective for non-volatile samples .

Advanced Research Questions

Q. How do reaction parameters influence the yield of this compound in enzymatic synthesis?

Key factors include:

- Enzyme Concentration: Excess enzyme (>20 µg·ml⁻¹) may hydrolyze the product, reducing yield. Optimal concentrations range from 10–20 µg·ml⁻¹ .

- Substrate Molar Ratio: A 1:1 ratio of vinyl lactate to octanol maximizes yield (74.5%). Higher octanol concentrations induce steric hindrance at the enzyme’s active site, lowering efficiency .

- Temperature: Activity peaks at 45°C; >50°C causes enzyme denaturation .

| Parameter | Optimal Value | Yield (%) |

|---|---|---|

| Enzyme Concentration | 20 µg·ml⁻¹ | 77.3 |

| Substrate Ratio | 1:1 | 74.5 |

| Temperature | 45°C | 77.3 |

Q. How can contradictory solubility data for this compound be resolved?

Discrepancies arise from measurement techniques (e.g., shake-flask vs. column elution). Standardize protocols using the OECD 105 guideline for shake-flask methods, and validate with multiple detection modes (e.g., UV, ELSD) . Report temperature, ionic strength, and solvent purity to ensure reproducibility.

Q. What safety protocols are critical when handling this compound in laboratories?

- PPE: Wear solvent-resistant gloves (e.g., nitrile), lab coats, and safety goggles. Avoid skin contact, as alkyl lactates can penetrate latex .

- Ventilation: Use fume hoods for synthesis steps involving volatile reactants (e.g., vinyl lactate) .

- First Aid: For eye exposure, rinse with water for 15 minutes and seek medical attention .

Q. What computational tools are available for modeling this compound’s environmental behavior?

Use EPI Suite’s BIOWIN model to predict biodegradability and ECOSAR for ecotoxicity. This compound’s log Kow (~3.5) suggests moderate bioaccumulation potential. Validate with experimental OECD 301F ready biodegradability tests .

Data Contradiction Analysis

Q. Why do enzymatic synthesis yields vary across studies using similar conditions?

Variations stem from:

- Enzyme Source: Bacillus licheniformis esterase shows higher substrate specificity than fungal esterases .

- Reaction Medium: Polar solvents (e.g., DMSO) enhance substrate solubility but may inhibit enzyme activity.

- Product Inhibition: Accumulation of this compound can reduce reaction rates; implement in-situ product removal (e.g., adsorption) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.